3-Aminopyrazole

Description

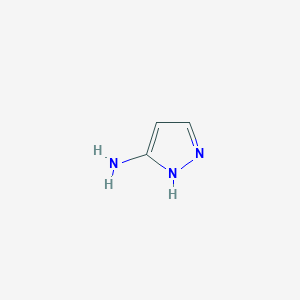

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRJMXHNUAPHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 |

Source

|

| Record name | 3-amino-1H-pyrazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171229 |

Source

|

| Record name | Pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-80-0 |

Source

|

| Record name | 1H-Pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazol-3-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1820-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminopyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazole, a heterocyclic amine, is a pivotal building block in the realms of medicinal chemistry and materials science.[1][2] Its unique structural features, including the presence of a pyrazole ring and an amino group, impart a versatile reactivity profile, making it a valuable scaffold for the synthesis of a wide array of bioactive molecules and functional materials.[3][4][5] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and key experimental considerations of this compound, tailored for professionals in research and development.

Chemical Structure and Tautomerism

This compound, with the IUPAC name 1H-pyrazol-3-amine, is an aromatic heterocyclic compound.[3][6] A key structural feature of this compound is its existence in tautomeric forms. The amino group can be positioned at either the 3- or 5-position of the pyrazole ring, leading to an equilibrium between this compound (3AP) and 5-aminopyrazole (5AP).[7] Computational studies, supported by experimental data, indicate that the this compound tautomer is the more stable form.[7]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid or oily liquid at room temperature.[1][3][8] It is soluble in polar solvents such as water and methanol.[3][8][9] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1H-pyrazol-3-amine | [6] |

| Synonyms | 3-Pyrazolamine, 1H-pyrazol-3-ylamine, 5-Aminopyrazole | [3][8][10] |

| CAS Number | 1820-80-0 | [1][6] |

| Molecular Formula | C₃H₅N₃ | [1][6][11] |

| Molecular Weight | 83.09 g/mol | [1][11] |

| Appearance | White to light yellow crystalline solid or oily liquid | [1][3][8] |

| Melting Point | 34-37 °C | [1][8][12] |

| Boiling Point | 218 °C at 122 mmHg | [1][8][12] |

| pKa | 15.28 ± 0.10 (Predicted) | [1][3][8] |

| Solubility | Soluble in water and methanol | [3][8][9] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[13] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the pyrazole ring.

General Protocol:

-

Reaction Setup: A solution of the chosen β-ketonitrile and hydrazine hydrate in a suitable solvent, such as ethanol, is prepared in a reaction flask.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound are typically confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H stretching of the amino group and the pyrazole ring, as well as C=N and C=C stretching vibrations within the heterocyclic ring.[7][11][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[1]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[6]

Role in Drug Discovery and Development

This compound is a highly sought-after scaffold in medicinal chemistry due to its ability to serve as a precursor for a diverse range of biologically active compounds.[3][4] It is a key building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][15] The pyrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the amino group provides a convenient handle for further chemical modifications and the introduction of desired pharmacophoric features.

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a versatile and valuable chemical entity with a well-defined set of chemical and physical properties. Its structural features, particularly its tautomeric nature and reactive amino group, make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties and reactivity is crucial for its effective application in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. This compound | 1820-80-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound | 1820-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound 98 1820-80-0 [sigmaaldrich.com]

- 13. soc.chim.it [soc.chim.it]

- 14. This compound [webbook.nist.gov]

- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Stability Analysis of 3-Aminopyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomerism of 3-aminopyrazole, a crucial consideration for its application in medicinal chemistry and materials science. Understanding the tautomeric preferences and the factors governing the equilibrium between its different forms is paramount for predicting molecular interactions, reactivity, and ultimately, biological activity.

Introduction to this compound Tautomerism

This compound (1H-pyrazol-3-amine) is a versatile heterocyclic compound that exhibits annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two primary tautomeric forms: This compound (3-AP) and 5-aminopyrazole (5-AP) . While side-chain tautomerism involving the amino group is theoretically possible, studies indicate that the annular tautomers are the most significant contributors to the equilibrium.[1] The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, the solvent, and the physical state (solution or solid).

The general consensus from both experimental and theoretical studies is that the This compound (3-AP) tautomer is the more stable form .[2][3][4] This preference is attributed to the electronic effects of the amino group. Electron-donating groups at the 3-position tend to stabilize the 3-amino tautomer.[3]

Quantitative Stability Analysis

The relative stability of the 3-AP and 5-AP tautomers has been quantified through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Method/Basis Set | ΔE (kcal/mol) | ΔG (kJ/mol) | Phase | Reference |

| 5-AP vs 3-AP | DFT(B3LYP)/6-311++G(d,p) | - | 9.8 | Gas | [2][3][4] |

| 5-AP vs 3-AP | MP2/6-311++G** | 2.61 | - | Gas | [1] |

Table 2: Tautomeric Ratio of this compound in Solution

| Solvent | Method | Tautomer Ratio (3-AP : 5-AP) | Temperature (°C) | Reference |

| DMSO-d6 | 1H NMR | Major:Minor (slow exchange) | Room Temp. | [4] |

| Aqueous | Semi-empirical INDO | ~75 : 25 | 25 |

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques, supported by computational modeling, is typically employed to elucidate the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing chemical shifts and coupling constants, one can determine the predominant tautomer and, in some cases, quantify the tautomeric ratio.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4). DMSO-d6 is often used as it can slow down proton exchange, allowing for the observation of separate signals for each tautomer.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire 1H and 13C NMR spectra at room temperature.

-

To slow down the proton exchange rate and resolve the signals of individual tautomers, it is often necessary to perform low-temperature NMR experiments.[5] The temperature should be lowered incrementally (e.g., in 10°C steps from room temperature down to -60°C or lower) until sharp, distinct signals for both tautomers are observed.

-

-

Data Acquisition and Analysis:

-

For 1H NMR, pay close attention to the chemical shifts of the ring protons and the NH protons. The amino group protons may appear as a broad singlet that exchanges with D2O.

-

For 13C NMR, the chemical shifts of the ring carbons (C3, C4, and C5) are particularly informative. In the case of rapid tautomerization, the signals for C3 and C5 may be averaged.[6]

-

The tautomeric ratio can be determined by integrating the well-resolved signals corresponding to each tautomer in the low-temperature spectra.[5]

-

Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Detailed Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., Bruker D8 Quest or Rigaku Oxford Diffraction Supernova).[7][8]

-

Collect diffraction data at a low temperature (e.g., 100 K or 170 K) to minimize thermal vibrations.[7][8]

-

Use a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[7]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., APEX3, CrysAlisPro).[7][8]

-

Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.[8]

-

Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL.[8] The positions of the hydrogen atoms, particularly the one on the pyrazole nitrogen, are crucial for identifying the tautomer. These are typically located from the difference Fourier map.

-

Computational Chemistry

Quantum chemical calculations are invaluable for complementing experimental data, providing insights into the relative stabilities of tautomers, and predicting their spectroscopic properties.

Detailed Methodology:

-

Structure Optimization:

-

Build the initial 3D structures of the this compound and 5-aminopyrazole tautomers.

-

Perform geometry optimization for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][3] More accurate methods like Møller-Plesset perturbation theory (MP2) can also be used.[1]

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

The relative stability of the tautomers is determined by comparing their total energies, enthalpies, or Gibbs free energies. The tautomer with the lower energy is the more stable one.

-

-

Solvent Effects:

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.[4] This is important as the solvent can significantly influence the tautomeric equilibrium.

-

Visualizing Tautomerism and Analysis Workflow

The following diagrams illustrate the tautomeric equilibrium of this compound and a typical workflow for its stability analysis.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the 3-amino tautomer being generally more stable. A thorough understanding of the factors that influence the tautomeric equilibrium is critical for its successful application in drug discovery and materials science. This guide provides a foundational understanding and detailed methodologies for the comprehensive analysis of this compound tautomerism, enabling researchers to make informed decisions in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Aminopyrazole Derivatives: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminopyrazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in the pharmaceutical and agrochemical industries.[1] Their utility as synthetic precursors for potent drugs like Zaleplon and Viagra underscores the importance of precise structural characterization.[2] A key challenge in the analysis of these compounds is prototropic tautomerism, primarily the equilibrium between the this compound (3AP) and 5-aminopyrazole (5AP) forms.[1] Spectroscopic techniques are indispensable tools for unambiguous structure elucidation, identification of tautomeric forms, and confirmation of purity. This guide provides a comprehensive overview of the primary spectroscopic methods used to characterize these derivatives, complete with experimental considerations and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework, the substitution pattern, and the electronic environment of the nuclei.

Experimental Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3]

-

Solvent Selection: The choice of solvent is crucial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂, -NH).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically sufficient. Additional experiments like DEPT, COSY, and HSQC may be required for complex derivatives to confirm assignments.

Data Interpretation and Representative Data

-

¹H NMR: The pyrazole ring protons typically appear in the aromatic region. The chemical shifts of the -NH₂ and ring -NH protons can vary significantly based on solvent, concentration, and temperature, and often appear as broad singlets.[3] For the parent this compound, the -NH protons are observed around 6.1 ppm in DMSO-d6.[4]

-

¹³C NMR: The carbon signals provide direct insight into the pyrazole core. The carbon atom bearing the amino group (C3) is typically shielded compared to the other ring carbons. In derivatives of 3-aminopyrazine-2-carboxamides, the amidic carbon appears in the range of 163-167 ppm.[3]

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Derivative/Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Reference |

| This compound | DMSO-d₆ | Aromatic (4H) | 7.72 (d), 7.40 (d) | [4] |

| This compound | DMSO-d₆ | N-H (2H, broad) | 6.1 | [4] |

| Halogenated Aminopyrazoles (4a-f) | Not Specified | Methylene (NHCH ₂) | 5.34 - 5.55 (s) | [5] |

| Halogenated Aminopyrazoles (5a-e) | Not Specified | Methylene (N-CH ₂) | 5.45 - 5.60 (s) | [5] |

| N-substituted 3-aminopyrazine-2-amides | DMSO-d₆ | Amide N-H | 8.80 - 10.85 | [3] |

| N-substituted 3-aminopyrazine-2-amides | DMSO-d₆ | 3-Amino (NH₂) | 7.49 - 7.62 (broad s) | [3] |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Derivative/Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| 5-amino-4-(2-(pyridin-3-yl)hydrazono)-2,4-dihydro-3H-pyrazol-3-one | Not Specified | C=O | Not specified, but identified | [6] |

| N-substituted 3-aminopyrazine-2-amides | Not Specified | Amide C=O | 163.35 - 166.64 | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups and investigating tautomeric equilibria, particularly in the solid state or in isolated environments.

Experimental Protocol

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. This method is common for routine characterization.[5]

-

Matrix Isolation IR (for Tautomer Studies): This advanced technique involves sublimating the sample and co-depositing it with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., at 10 K). This isolates individual molecules, allowing for the study of specific tautomers without intermolecular interactions.[1] The sample is placed in a glass tube connected to the cryostat's vacuum chamber, and its temperature is controlled to achieve a stable vapor pressure for deposition.[1]

Data Interpretation and Tautomerism

The IR spectrum provides clear signatures for N-H and C=N vibrations. A crucial application for 3-aminopyrazoles is distinguishing between the 3AP and 5AP tautomers. Studies combining matrix isolation IR with DFT calculations have shown that the 3AP tautomer is generally more stable.[1] The vibrational frequencies for each tautomer can be precisely assigned.[1][7]

Table 3: Key Experimental IR Bands for this compound Tautomers in an Argon Matrix[1]

| Tautomer | Vibrational Mode | Frequency (cm⁻¹) |

| This compound (3AP) | νas(NH₂) (asymmetric NH₂ stretch) | 3538.1 |

| νs(NH₂) (symmetric NH₂ stretch) | 3429.2 | |

| ν(NH) (ring NH stretch) | 3404.5 | |

| δ(NH₂) (NH₂ scissoring) | 1642.5 | |

| Ring Vibrations | 1572.2, 1530.0 | |

| 5-Aminopyrazole (5AP) | νas(NH₂) (asymmetric NH₂ stretch) | 3533.1 |

| νs(NH₂) (symmetric NH₂ stretch) | 3425.4 | |

| ν(NH) (ring NH stretch) | 3469.7 | |

| δ(NH₂) (NH₂ scissoring) | 1633.9 | |

| Ring Vibrations | 1587.3, 1555.2 |

Note: These values are from low-temperature matrix isolation studies and may differ slightly from room-temperature solid-state (KBr) or solution spectra.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound derivatives and for gaining structural information through fragmentation analysis.

Experimental Protocol

-

Sample Introduction: The sample can be introduced directly via a solid probe or, for volatile and thermally stable compounds, through a gas chromatograph (GC/MS).

-

Ionization Method: Electron Ionization (EI) is a common technique that provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern.[8]

-

Derivatization for GC/MS: Due to the low volatility and potential thermal degradation of some derivatives, derivatization may be necessary. For example, trimethylsilyl (TMS) derivatization of pyranopyrazoles allows for successful GC/MS analysis by preventing thermal degradation.[9]

Data Interpretation

The mass spectrum of the parent this compound shows a prominent molecular ion peak at m/z = 83.[8][10] The fragmentation pattern helps confirm the structure. For more complex derivatives, such as TMS-derivatized pyrano[2,3-c]pyrazoles, fragmentation can be intricate, involving pathways like alpha cleavage and the loss of specific radicals to form stable characteristic cations.[9]

Table 4: Mass Spectrometry Data for this compound

| Compound | Ionization Method | Key m/z Values | Interpretation | Reference |

| This compound | Electron Ionization (EI) | 83 | Molecular Ion [M]⁺ | [8][10] |

| 56, 55, 54, 53, 52 | Key Fragments | [10] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-600 nm using a dual-beam UV-Vis spectrophotometer. The solvent used for the sample should also be used as the reference.

Data Interpretation

This compound derivatives typically exhibit absorption bands corresponding to π-π* transitions.[5] For a series of halogenated aminopyrazole derivatives, characteristic absorption bands were recorded in the range of 246–300 nm.[5] The position of the maximum absorption (λmax) can be influenced by the solvent and the nature of substituents on the pyrazole ring.[11][12]

Table 5: Representative UV-Vis Absorption Data for this compound Derivatives

| Derivative Class | Solvent | λmax Range (nm) | Transition | Reference |

| Halogenated Aminopyrazoles (4a-f) | Ethanol | 238–323 and 334–520 | π-π | [5] |

| Halogenated Aminopyrazoles (5a-e) | Ethanol | 428–564 | π-π | [5] |

Workflows for Characterization

Visualizing the logical flow of experiments is crucial for a systematic approach to characterization.

Caption: General workflow for the spectroscopic characterization of a new compound.

Caption: Logical workflow for investigating tautomerism in 3-aminopyrazoles.

References

- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry | CoLab [colab.ws]

- 10. This compound(1820-80-0) MS spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Synthesis of 3-Aminopyrazole: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile reactivity and presence in numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound. It offers a detailed examination of the core synthetic strategies, complete with experimental protocols for key reactions and quantitative data to facilitate comparison and application in a research setting. Visual diagrams of reaction pathways are provided to enhance understanding of the chemical transformations.

Introduction: The Emergence of a Privileged Scaffold

While the broader class of pyrazoles traces its synthetic origins to Ludwig Knorr's work in 1883 with the condensation of 1,3-dicarbonyl compounds and hydrazines, the precise first synthesis of the parent this compound is less definitively documented, believed to have occurred in the early 20th century during broader investigations into azole chemistry.[1] The significance of the aminopyrazole core, however, grew rapidly as its utility as a versatile building block in the synthesis of more complex heterocyclic systems became apparent.[1] Today, this scaffold is integral to the development of kinase inhibitors, anti-inflammatory agents, and antiviral drugs.[1]

This guide will detail the foundational synthetic methodologies that have defined the field, focusing on the two primary and most historically significant routes: the condensation of hydrazines with β-ketonitriles and with α,β-unsaturated nitriles.

Core Synthetic Strategies and Methodologies

The synthesis of 3-aminopyrazoles is predominantly achieved through the cyclocondensation of a hydrazine derivative with a three-carbon synthon bearing two electrophilic sites. The nature of these electrophilic sites dictates the specific precursors and reaction conditions.

From β-Ketonitriles and Hydrazine Derivatives

One of the most common and versatile methods for preparing 3(5)-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine.[2] The mechanism proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon yields the this compound ring.[2]

A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is heated at 60°C for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is subsequently washed with brine, dried over MgSO₄, filtered, and evaporated. The solid residue is washed with ethyl ether and dried in vacuo to yield the product.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 3-oxo-3-phenylpropanenitrile | Hydrazine | Ethanol | 60°C | 24 h | 82% |

From α,β-Unsaturated Nitriles and Hydrazine Derivatives

Another major pathway to 3-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines.[2] This approach often utilizes substrates with a leaving group on the β-carbon of the unsaturated nitrile. The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to form the aromatic pyrazole ring.

The use of monosubstituted hydrazines introduces the challenge of regioselectivity, as the two nitrogen atoms of the hydrazine are non-equivalent. This can lead to the formation of either 3-amino or 5-aminopyrazole regioisomers. Reaction conditions can be tuned to favor one isomer over the other. For instance, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acidic conditions in toluene under microwave irradiation favor the 5-aminopyrazole, while basic conditions (sodium ethoxide in ethanol) yield the this compound.[2][3] This is attributed to kinetic versus thermodynamic control of the reaction.[3]

This procedure involves the initial formation of β-cyanoethylhydrazine, which then cyclizes to the aminopyrazole.

Part A: β-Cyanoethylhydrazine To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, 72% aqueous hydrazine hydrate (417 g, 6.00 moles) is added. Acrylonitrile (318 g, 6.00 moles) is added gradually with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling. Water is removed by distillation at 40 mm Hg with a bath temperature of 45–50°C to yield β-cyanoethylhydrazine (490–511 g, 96–100%), which is suitable for the next step.[4]

Part B: 3-Amino-3-pyrazoline sulfate In a 2-L four-necked flask, 95% sulfuric acid (308 g, 3.0 moles) is placed. Absolute ethanol (450 mL) is added dropwise over 20–30 minutes while maintaining the temperature at 35°C. A solution of β-cyanoethylhydrazine (85.1 g, 1.00 mole) in 50 mL of absolute ethanol is added with vigorous stirring over 1–2 minutes. The mixture spontaneously warms to 88–90°C and is held at this temperature for 3 minutes until crystallization begins. The mixture is then cooled to 25°C over the next hour and allowed to stand for 15–20 hours. The crystals are collected by filtration, washed with absolute ethanol and then ether, and dried to yield 3-amino-3-pyrazoline sulfate (177–183 g, 97–100%).[4]

Part C and D: 3(5)-Aminopyrazole The 3-amino-3-pyrazoline sulfate is converted to 3-imino-1-(p-tolylsulfonyl)pyrazolidine, which is then hydrolyzed to 3(5)-aminopyrazole. A detailed procedure for these steps can be found in Organic Syntheses.[4] The final product is obtained as a light yellow oil (62–66 g, 93–99% from 3-amino-3-pyrazoline sulfate), which crystallizes on cooling.[4]

| Starting Material | Key Intermediate | Final Product | Overall Yield |

| Acrylonitrile and Hydrazine | β-Cyanoethylhydrazine | 3(5)-Aminopyrazole | High |

Alternative and Historically Noteworthy Syntheses

While the two main routes described above are the most prevalent, other methods for the synthesis of 3-aminopyrazoles have been developed.

From Halosubstituted Propionitriles

A one-pot synthesis of 3-aminopyrazoles can be achieved by reacting a 2,3-halosubstituted propionitrile or a 2-halosubstituted acrylonitrile with a hydrazine in an alkaline medium.[5] This method is particularly useful for the production of the unsubstituted this compound.[5]

To a solution of K₂CO₃ (285 g, 2.06 moles) in 400 mL of water, hydrazine hydrate (55 g, 1.1 moles) is added. 2,3-Dichloropropionitrile (123 g, 1 mole) is then added dropwise at 10-20°C with vigorous stirring. The mixture is stirred for several hours at ambient temperature and then for 24 hours at 50-60°C. After cooling, the product is extracted with ethyl acetate, and the solvent is removed. The crude oil is distilled under high vacuum to give this compound.[5]

| Reactant 1 | Reactant 2 | Conditions | Yield |

| 2,3-Dichloropropionitrile | Hydrazine Hydrate | K₂CO₃, H₂O, 50-60°C | 68% |

From Ethyl Ethoxymethylenecyanoacetate

The synthesis of substituted 3-aminopyrazoles, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, can be accomplished by the cyclization of ethyl ethoxymethylenecyanoacetate with hydrazine hydrate.

To a reaction vessel containing 200 mL of anhydrous ethanol, ethyl ethoxymethylenecyanoacetate (68 g, 0.4 mol) is added. Hydrazine hydrate (100 mL) is added slowly and dropwise. The mixture is heated to 80°C within 30 minutes and then refluxed for 4 hours. After the reaction, ethanol is removed by distillation under reduced pressure. The remaining solid is cooled, and the precipitated product is filtered, washed with cold anhydrous ethanol, and dried.[6]

| Reactant 1 | Reactant 2 | Solvent | Time | Yield |

| Ethyl ethoxymethylenecyanoacetate | Hydrazine Hydrate | Ethanol | 4 h (reflux) | 66.78% |

Conclusion

The synthesis of 3-aminopyrazoles has a rich history rooted in the foundational principles of heterocyclic chemistry. From the early, general methods of pyrazole formation to the development of highly specific and regioselective protocols, the ability to construct this valuable scaffold has been crucial for advancements in medicinal chemistry and materials science. The methods detailed in this guide, particularly those involving β-ketonitriles and α,β-unsaturated nitriles, remain the workhorses for accessing this important class of compounds. The provided experimental protocols offer a practical starting point for researchers aiming to incorporate the this compound moiety into their synthetic targets.

References

- 1. Page loading... [guidechem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 3-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1][2] Its unique structural and electronic properties, including prototropic tautomerism, allow for versatile chemical modifications, making it a valuable building block in drug discovery.[3][4][5] This guide provides a comprehensive overview of the key physical, chemical, and spectroscopic properties of substituted 3-aminopyrazoles. It includes detailed experimental protocols for their synthesis and characterization, summarizes quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows to serve as a practical resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of 3-aminopyrazoles are crucial for their application in drug development, influencing factors such as solubility, permeability, and metabolic stability. The parent this compound is a low-melting, air- and light-sensitive solid with moderate solubility in polar solvents.[6][7] Substituents on the pyrazole ring can significantly alter these properties.

Table 1: Physical Properties of this compound and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Notes |

| This compound | C₃H₅N₃ | 83.09 | 34-37[7][8] | 218 @ 122 mmHg[7][8] | 15.28 ± 0.10[7] | White to light yellow solid.[6][7] |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | >300 | - | - | Synthesized from the reaction of (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile.[9] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 218-220 | - | - | Brownish crystals from dioxane.[9] |

| N-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-methyl]-4-fluoroaniline | C₁₂H₁₃FN₄O₂ | 264.26 | 117-119 | - | - | Synthesized from 1-(hydroxymethyl)-3,5-dimethyl-4-nitropyrazole and 4-fluoroaniline.[10] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary tools for confirming the structure of these compounds. The chemical shifts are influenced by the electronic environment of the pyrazole ring and its substituents. For the parent this compound in DMSO-d₆, characteristic peaks for the ring protons and carbons can be observed.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The gas-phase IR spectrum of this compound shows characteristic bands for N-H and C-H stretching vibrations.[12] In substituted derivatives, characteristic bands for groups like nitriles (C≡N) and carbonyls (C=O) are readily identifiable. For example, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile shows a strong C≡N stretch around 2223 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula of the compound. The electron ionization mass spectrum of this compound is available in the NIST database.[12]

Table 2: Spectroscopic Data for Unsubstituted this compound

| Technique | Solvent/Method | Key Signals / Bands | Reference |

| ¹H NMR | DMSO-d₆ | Available in spectral databases. | [13] |

| ¹³C NMR | DMSO-d₆ | Signals for C3, C4, and C5 of the pyrazole ring. | [11] |

| ¹⁵N NMR | TFA | Signals for the three distinct nitrogen atoms. | [14] |

| IR | Gas Phase | Characteristic N-H, C-H, and C=N vibrations. | [12] |

| MS (EI) | - | Molecular ion peak (M⁺) at m/z = 83. | [12] |

Chemical Properties and Reactivity

The chemistry of 3-aminopyrazoles is dominated by the nucleophilicity of the exocyclic amino group and the ring nitrogen atoms, as well as the phenomenon of tautomerism.[4][5]

Tautomerism

Monosubstituted pyrazoles can exist in multiple tautomeric forms.[3] For this compound, annular tautomerism involves the migration of a proton between the two ring nitrogen atoms (N1 and N2).[4][5] The 3-amino tautomer is generally found to be the more favorable form both in the solid state and for free molecules.[15] This equilibrium is critical as it dictates the regioselectivity of substitution reactions.

Reactivity

The presence of multiple nucleophilic centers (the exocyclic NH₂ and the "pyridine-like" ring nitrogen) makes 3-aminopyrazoles versatile precursors for synthesizing fused heterocyclic systems.[2]

-

Condensation with β-dicarbonyl compounds: This is a widely used reaction to synthesize pyrazolo[1,5-a]pyrimidines, another important scaffold in drug discovery.[8][9]

-

Reactions with α,β-unsaturated nitriles: This serves as a primary route for the synthesis of the this compound core itself.[2][16]

-

Diazotization: The exocyclic amino group can be diazotized and subsequently replaced, allowing for further functionalization.[2]

Experimental Protocols

General Synthesis of 3-Aminopyrazoles from β-Ketonitriles

One of the most common methods for synthesizing the this compound core involves the condensation of a β-ketonitrile with hydrazine.[16]

Protocol:

-

Reaction Setup: A solution of the chosen β-ketonitrile (1.0 equivalent) is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents) is added to the solution. The reaction may be conducted at room temperature or require heating under reflux, depending on the reactivity of the substrates.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure.

-

Isolation and Purification: The resulting crude product is poured into water, and the precipitated solid is collected by filtration. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, dioxane) to yield the desired this compound derivative.[9]

Characterization by Differential Scanning Fluorimetry (DSF)

For this compound derivatives designed as kinase inhibitors, DSF is a rapid screening method to assess binding to the target protein.

Protocol:

-

Preparation: A solution of the target kinase is prepared in an appropriate buffer.

-

Incubation: The kinase solution is incubated with the this compound compound and a fluorescent dye (e.g., SYPRO Orange).

-

Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored using a real-time PCR instrument.

-

Data Analysis: The melting temperature (Tm) of the protein is determined in the presence and absence of the compound. A significant increase in Tm (ΔTm) indicates binding of the compound to the protein, thereby stabilizing it against thermal denaturation.[17]

Biological Relevance and Signaling Pathways

Substituted 3-aminopyrazoles are a cornerstone of modern medicinal chemistry, particularly in oncology.[1][3] They serve as the core scaffold for numerous potent and selective kinase inhibitors.[17][18][19]

AXL Kinase Inhibition

The receptor tyrosine kinase AXL is a key target in cancer therapy, as its aberrant signaling promotes tumor cell migration, invasion, and drug resistance.[19] Several this compound derivatives have been developed as highly potent and selective AXL inhibitors.[18][19] These compounds typically bind to the ATP-binding site of the AXL kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways.[19] This inhibition can suppress cancer cell proliferation and reverse the epithelial-mesenchymal transition (EMT).[19]

FGFR Inhibition

Fibroblast growth factor receptors (FGFRs) are another class of receptor tyrosine kinases implicated in various cancers. This compound-based inhibitors have been designed to target both wild-type and resistance-conferring "gatekeeper" mutant versions of FGFR2 and FGFR3, demonstrating their therapeutic versatility.[20]

Caption: General experimental workflow for the synthesis and characterization of a substituted this compound.

Caption: Simplified AXL signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The substituted this compound scaffold represents a remarkably versatile and pharmacologically significant structure. Its accessible synthesis, unique tautomeric properties, and capacity for diverse functionalization have solidified its importance in the development of targeted therapeutics, especially kinase inhibitors. A thorough understanding of the fundamental physical and chemical properties detailed in this guide is essential for any scientist working to harness the full potential of this powerful heterocyclic core in drug discovery and medicinal chemistry.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 1820-80-0 [chemicalbook.com]

- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(1820-80-0) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. soc.chim.it [soc.chim.it]

- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of the 3-Aminopyrazole Core: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, prized for its versatile reactivity and its presence in numerous biologically active compounds. This technical guide provides an in-depth exploration of the reactivity of the this compound ring system, offering detailed experimental protocols, quantitative data for key transformations, and visualizations of relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers leveraging this privileged scaffold in drug discovery and development.

Introduction to the this compound Core

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent at the C3 position. The presence of multiple nitrogen atoms and the amino group imparts a rich and tunable reactivity to the ring system. The molecule exists in a tautomeric equilibrium between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole, a factor that significantly influences its reaction pathways. The lone pair of electrons on the exocyclic amino group increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack than pyrazole itself. Conversely, the amino group and the ring nitrogens can act as nucleophiles, participating in a wide array of chemical transformations.

Spectroscopic Data for this compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.33 (d, J = 2.2 Hz, 1H), 5.48 (d, J = 2.2 Hz, 1H), 4.87 (s, 2H), 11.2 (br s, 1H).[1]

-

¹³C NMR (DMSO-d₆): δ 155.1 (C3), 132.8 (C5), 91.9 (C4).[2][3][4]

-

IR (Gas Phase): Key absorptions can be found in the NIST WebBook.[2]

-

Mass Spectrum (EI): Molecular ion (M⁺) at m/z 83.[5]

Reactivity of the this compound Ring

The reactivity of the this compound ring is characterized by a balance of nucleophilic and electrophilic character at different positions. The key sites of reactivity are:

-

N1 and N2: The ring nitrogen atoms are nucleophilic and can undergo alkylation and acylation. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.

-

Exocyclic Amino Group (C3-NH₂): This group is also nucleophilic and can participate in acylation, alkylation, and condensation reactions.

-

C4 Position: This carbon atom is electron-rich due to the activating effect of the amino group and is the primary site for electrophilic aromatic substitution.

-

C5 Position: While less reactive than C4, the C5 position can also undergo electrophilic attack under certain conditions.

Electrophilic Aromatic Substitution

The electron-donating amino group directs electrophilic substitution primarily to the C4 position.

Halogenation of 3-aminopyrazoles proceeds readily at the C4 position using various halogenating agents.

Experimental Protocol: C4-Bromination of a 3-Aryl-1H-pyrazol-5-amine [6]

This protocol describes the bromination of a substituted this compound, which is analogous to the halogenation of the parent this compound.

-

Materials: N-arylsulfonyl-3-aryl-5-aminopyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.2 eq), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of the N-arylsulfonyl-3-aryl-5-aminopyrazole (0.2 mmol) in DMSO (2 mL) in a sealed tube, add NBS (0.24 mmol).

-

Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.

-

Upon completion (monitored by TLC), quench the reaction with a 5 mL saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 5 mL).

-

Wash the combined organic layers with saturated NaCl solution (3 x 5 mL) and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude residue by flash chromatography to afford the 4-bromo product.

-

| Halogenating Agent | Substrate | Product | Yield (%) | Reference |

| NBS | 3-phenyl-1H-pyrazol-5-amine | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70 | [6] |

| NIS | 3-phenyl-1H-pyrazol-5-amine | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80 | [6] |

| NCS | N-tosyl-3-phenyl-1H-pyrazol-5-amine | 1-tosyl-4-chloro-3-phenyl-1H-pyrazol-5-amine | 72 | [6] |

Nitration of the pyrazole ring can be achieved, although the conditions need to be carefully controlled to avoid oxidation and over-nitration.

Experimental Protocol: Nitration of Pyrazole [7]

-

Materials: Pyrazole (1.0 eq), Nitric acid (fuming), Sulfuric acid.

-

Procedure:

-

Dissolve pyrazole in concentrated sulfuric acid.

-

Cool the mixture to below 15 °C in an ice bath.

-

Slowly add a mixture of fuming nitric acid and sulfuric acid while maintaining the temperature below 15 °C.

-

Stir the reaction mixture for 3.5 hours.

-

Carefully pour the reaction mixture onto ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

-

| Reagent | Product | Yield (%) | Reference |

| HNO₃/H₂SO₄ | 4-Nitropyrazole | Not specified | [7] |

N-Functionalization

The nitrogen atoms of the this compound ring are readily functionalized through alkylation and acylation reactions.

Alkylation can occur at N1, N2, and the exocyclic amino group. Regioselectivity is a key challenge and can be controlled by the choice of base, solvent, and alkylating agent.

Experimental Protocol: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [8]

-

Materials: Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq), Alkyl halide (e.g., methyl iodide, 1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add methyl 3-amino-1H-pyrazole-4-carboxylate.

-

Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

-

Add K₂CO₃ to the stirred solution and stir at room temperature for 15-30 minutes.

-

Add the alkyl halide dropwise to the suspension.

-

Stir the reaction at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the N-alkylated regioisomers.

-

| Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | DMF | N1- and N2-methylated isomers | Not specified | [8] |

| Benzyl Bromide | NaH | THF | N1- and N2-benzylated isomers | Not specified | [9] |

Acylation can occur on the exocyclic amino group or the ring nitrogens. Acylation of the amino group is a common strategy to modulate its reactivity or to introduce desired functionalities.

Experimental Protocol: Acylation of an Amine with Acetic Anhydride

This general protocol can be applied to the acylation of the amino group of this compound.

-

Materials: this compound (1.0 eq), Acetic anhydride (1.5 eq), Pyridine.

-

Procedure:

-

Dissolve this compound in pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add acetic anhydride dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding methanol.

-

Co-evaporate the mixture with toluene.

-

Dilute the residue with dichloromethane and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the acetylated product.

-

| Acylating Agent | Base | Product | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | 3-Acetamidopyrazole | High | General Protocol |

| Benzoyl Chloride | Pyridine | 3-Benzamidopyrazole | High | General Protocol |

Cross-Coupling Reactions

Halogenated 3-aminopyrazoles are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other functionalities.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyrazole

The following is a general procedure that can be adapted for 4-halo-3-aminopyrazoles.

-

Materials: 4-Bromo-3-aminopyrazole (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

To a dry reaction vessel, add the 4-bromo-3-aminopyrazole, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-1H-pyrazol-3-amine | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Good | [10] |

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyrazole [11]

-

Materials: 4-Bromo-1-trityl-1H-pyrazole (1.0 eq), Amine (e.g., morpholine, 1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4 mol%), Base (e.g., NaOtBu, 1.4 eq), Anhydrous toluene.

-

Procedure:

-

In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried reaction tube.

-

Add the 4-bromo-1-trityl-1H-pyrazole and the amine.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture at 80-110 °C for the specified time.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 67 | [11] |

Cycloaddition and Condensation Reactions

The bifunctional nature of this compound (possessing both an enamine-like system and a hydrazine moiety) makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine from this compound and a β-Diketone [12][13]

-

Materials: this compound (1.0 eq), 1,3-Diketone (e.g., acetylacetone, 1.1 eq), Glacial acetic acid.

-

Procedure:

-

A mixture of this compound and the 1,3-diketone in glacial acetic acid is heated at reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

-

| 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |

| Acetylacetone | Acetic acid, reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | Good | [12] |

| Diethyl malonate | EtONa, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [14] |

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine from 5-Amino-1-phenylpyrazole and an α,β-Unsaturated Ketone [15]

-

Materials: 5-Amino-1-phenylpyrazole (1.0 eq), α,β-Unsaturated ketone (1.0 eq), Zirconium(IV) chloride (ZrCl₄, 0.3 eq), DMF/EtOH.

-

Procedure:

-

To a solution of the α,β-unsaturated ketone in DMF, a solution of 5-amino-1-phenylpyrazole in EtOH is added at room temperature.

-

The reaction mixture is degassed, and ZrCl₄ is added.

-

The mixture is stirred vigorously at 95 °C for 16 hours.

-

After completion, the mixture is concentrated in vacuo, and a mixture of chloroform and water is added.

-

The layers are separated, and the aqueous phase is extracted with chloroform.

-

The combined organic layers are dried and concentrated, and the product is purified by chromatography.

-

| 1,3-Dielectrophile | Conditions | Product | Yield (%) | Reference |

| α,β-Unsaturated ketone | ZrCl₄, 95 °C | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28 | [15] |

| 1,3-Dicarbonyl compound | Acetic acid, reflux | Substituted 1H-pyrazolo[3,4-b]pyridine | Good | [16] |

Role in Drug Discovery: Targeting Signaling Pathways

This compound derivatives are prominent scaffolds in the design of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in diseases such as cancer and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driver in various cancers. This compound-based compounds have been developed as potent FGFR inhibitors.

Spleen Tyrosine Kinase (Syk) Signaling

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[17] Inhibitors of Syk, including those based on the this compound scaffold, are being investigated for the treatment of autoimmune diseases and hematological malignancies.[18]

Cyclin-Dependent Kinase 16 (CDK16) Signaling

CDK16, a member of the PCTAIRE family of kinases, is involved in cell cycle regulation and is a target of interest in cancer therapy. The this compound core has been utilized to develop selective inhibitors of CDK16.[19][20]

Conclusion

The this compound ring is a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its rich reactivity allows for a wide range of functionalization and derivatization, leading to the synthesis of complex molecular architectures and fused heterocyclic systems. The demonstrated success of this compound derivatives as potent kinase inhibitors underscores the importance of this core in drug discovery. This technical guide provides a foundational understanding of the reactivity of the this compound ring and offers practical experimental guidance for its application in the synthesis of novel compounds with therapeutic potential. Further exploration of the diverse reaction space of this scaffold will undoubtedly continue to yield innovative solutions for the development of new medicines and functional materials.

References

- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. soc.chim.it [soc.chim.it]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Activation of the Syk tyrosine kinase is insufficient for downstream signal transduction in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Cyclin-Dependent Kinase 16/PCTAIRE Kinase 1 Is Activated by Cyclin Y and Is Essential for Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopyrazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal building block for the design of potent and selective modulators of various biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of this compound's role as a heterocyclic building block, focusing on its synthesis, structure-activity relationships (SAR), and applications in drug discovery, with a particular emphasis on kinase inhibition.

The this compound Scaffold: Properties and Synthesis

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the C3 position. This arrangement of atoms imparts a unique set of properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological macromolecules. The pyrazole ring itself is relatively stable to metabolic degradation, contributing to the favorable pharmacokinetic profiles of many this compound-containing drug candidates.

The synthesis of the this compound core can be achieved through several well-established synthetic routes. The most common methods involve the condensation of a β-ketonitrile with hydrazine or its derivatives. Variations in the starting materials and reaction conditions allow for the introduction of diverse substituents on the pyrazole ring, enabling the exploration of a broad chemical space.

This compound in Kinase Inhibition: A Privileged Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The this compound scaffold has proven to be a particularly effective "hinge-binding" motif in ATP-competitive kinase inhibitors. The amino group and the adjacent ring nitrogen can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Structure-Activity Relationship (SAR) of this compound-Based Kinase Inhibitors

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the groups attached to the amino group. Extensive SAR studies have been conducted to optimize the potency and selectivity of these inhibitors.

Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases

| Compound ID | R1 (Pyrazole N1) | R2 (Amide/Other) | Target Kinase | IC50 (nM) | Reference |

| 1 | H | 4-(Methylsulfonyl)phenyl | JNK3 | 0.8 | [2] |

| 2 | H | 4-Hydroxyphenyl | JNK3 | 1 | [2] |

| 3 | H | Pyridin-4-yl | p38α | 3 | [3] |

| 4 | H | 2,4-Dichlorophenyl | CDK1 | 1520 | [4] |

| 5 | H | 2-Chloro-4-fluorophenyl | CDK1 | 2380 | [4] |

| 6 | H | 4-Fluorophenyl | Akt1 | 61 | [4] |

| 7 | H | 4-Chlorophenyl | Aurora A | 160 | [4] |

| 8 | H | 4-Nitrophenyl | Aurora A | - | [4] |

| FN-1501 | - | - | FLT3 | 2.33 | [2] |

| 8t | - | - | FLT3 | 0.089 | [2] |

| 8t | - | - | CDK2 | 0.719 | [2] |

| 8t | - | - | CDK4 | 0.770 | [2] |

Note: This table presents a selection of data to illustrate SAR trends. For more comprehensive data, refer to the cited literature.

Key Signaling Pathways Targeted by this compound Inhibitors

This compound-based inhibitors have been successfully developed to target several critical signaling pathways implicated in disease.

The p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. Inhibition of p38 is a promising therapeutic strategy for a range of inflammatory diseases.

Caption: The p38 MAPK signaling pathway and the point of intervention by this compound inhibitors.

The Fibroblast Growth Factor Receptor (FGFR) Pathway

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver of various cancers.

Caption: The FGFR signaling cascade and its inhibition by this compound derivatives.

The Bone Morphogenetic Protein Receptor 2 (BMPR2) Pathway

BMPR2 is a member of the TGF-β superfamily of receptors and is involved in regulating cell growth, differentiation, and apoptosis. Mutations in BMPR2 are associated with pulmonary arterial hypertension.

Caption: The BMPR2 signaling pathway, a target for novel this compound-based therapeutics.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-1-aryl-1H-pyrazole-4-carbonitriles

To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, the appropriate arylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-1-aryl-1H-pyrazole-4-carbonitrile. The product is typically characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

High-Throughput Screening (HTS) Workflow for Kinase Inhibitors

The discovery of novel this compound-based kinase inhibitors often begins with a high-throughput screening campaign to identify initial hits from a large compound library.[5]

Caption: A generalized workflow for a high-throughput screen to identify this compound-based kinase inhibitors.

Conclusion

The this compound scaffold continues to be a highly valuable building block in the field of drug discovery. Its synthetic tractability and favorable physicochemical properties, combined with its ability to form key interactions with a multitude of biological targets, have solidified its status as a privileged structure in medicinal chemistry. The ongoing exploration of the vast chemical space around the this compound core, guided by a deep understanding of structure-activity relationships and target biology, promises the development of the next generation of innovative therapeutics.

References

- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Theoretical Studies of 3-Aminopyrazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the tautomerism of 3-aminopyrazole, a critical scaffold in medicinal chemistry.[1] Understanding the tautomeric preferences of this molecule is paramount for predicting its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. This document summarizes key computational findings, details the methodologies employed, and presents quantitative data to offer a clear comparative overview of the factors governing the stability of this compound tautomers.

Introduction to this compound Tautomerism

This compound is a five-membered heterocyclic compound that exhibits prototropic tautomerism, primarily through the migration of a proton between the nitrogen atoms of the pyrazole ring (annular tautomerism). This phenomenon gives rise to two principal tautomers: This compound (3AP) and 5-aminopyrazole (5AP) . While side-chain tautomerism could theoretically produce imino forms, computational and experimental studies indicate that the amino tautomers are significantly more stable and thus predominate.[2]

Theoretical chemistry, particularly quantum chemical calculations, has become an indispensable tool for elucidating the subtle energetic differences between these tautomers.[2] These studies provide critical insights into their relative stabilities in the gas phase and in solution, the influence of substituents, and the transition states involved in their interconversion.

Theoretical and Computational Protocols

The investigation of this compound tautomerism relies on a range of sophisticated computational methods to model the system accurately.

2.1. Quantum Chemical Methodologies

The core of these theoretical studies involves calculating the electronic structure and energy of the tautomers.

-

Density Functional Theory (DFT): This is the most common approach due to its favorable balance of accuracy and computational cost.

-